molecular formula C25H24ClN7OS B10960482 2-[(5-{[(4-chloro-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-pyridin-3-ylmethylidene]propanehydrazide

2-[(5-{[(4-chloro-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-pyridin-3-ylmethylidene]propanehydrazide

Cat. No.: B10960482
M. Wt: 506.0 g/mol
InChI Key: QACIAWUWAVMQHI-WKULSOCRSA-N
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Description

2-({5-[(4-CHLORO-2-METHYLANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’-[(E)-1-(3-PYRIDYL)METHYLIDENE]PROPANOHYDRAZIDE is a complex organic compound with a unique structure that includes a triazole ring, a pyridine moiety, and various functional groups

Properties

Molecular Formula

C25H24ClN7OS

Molecular Weight

506.0 g/mol

IUPAC Name

2-[[5-[(4-chloro-2-methylanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-pyridin-3-ylmethylideneamino]propanamide

InChI

InChI=1S/C25H24ClN7OS/c1-17-13-20(26)10-11-22(17)28-16-23-30-32-25(33(23)21-8-4-3-5-9-21)35-18(2)24(34)31-29-15-19-7-6-12-27-14-19/h3-15,18,28H,16H2,1-2H3,(H,31,34)/b29-15+

InChI Key

QACIAWUWAVMQHI-WKULSOCRSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)Cl)NCC2=NN=C(N2C3=CC=CC=C3)SC(C)C(=O)N/N=C/C4=CN=CC=C4

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NCC2=NN=C(N2C3=CC=CC=C3)SC(C)C(=O)NN=CC4=CN=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of 2-({5-[(4-CHLORO-2-METHYLANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’-[(E)-1-(3-PYRIDYL)METHYLIDENE]PROPANOHYDRAZIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the triazole ring through cyclization reactions, followed by the introduction of the chloromethyl and phenyl groups. The final steps often involve the coupling of the triazole derivative with the pyridine moiety under specific reaction conditions. Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles.

Scientific Research Applications

2-({5-[(4-CHLORO-2-METHYLANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’-[(E)-1-(3-PYRIDYL)METHYLIDENE]PROPANOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Compared to other similar compounds, 2-({5-[(4-CHLORO-2-METHYLANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’-[(E)-1-(3-PYRIDYL)METHYLIDENE]PROPANOHYDRAZIDE stands out due to its unique combination of functional groups and structural features. Similar compounds include those with triazole rings, pyridine moieties, and various substituents.

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